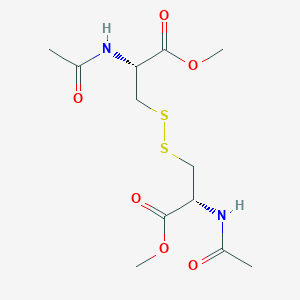

Dimethyl diacetyl cystinate

Overview

Description

Dimethyl diacetyl cystinate is a disulfide linked L-cysteine compound . It is a solid substance that is soluble in water . It has the molecular formula C12H20N2O6S2, an average mass of 352.427 Da, and a monoisotopic mass of 352.076263 Da .

Molecular Structure Analysis

The molecular structure of this compound consists of 12 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, 6 oxygen atoms, and 2 sulfur atoms .Physical And Chemical Properties Analysis

This compound has a density of 1.3±0.1 g/cm3, a boiling point of 584.5±50.0 °C at 760 mmHg, and a vapour pressure of 0.0±1.6 mmHg at 25°C . It also has an enthalpy of vaporization of 87.3±3.0 kJ/mol and a flash point of 307.3±30.1 °C .Scientific Research Applications

Antioxidant Effects

- Antioxidant Effect in Brain Cortex : Research by Kessler et al. (2008) explored the use of cysteamine (related to dimethyl diacetyl cystinate) in rats, revealing its potential as an antioxidant in the brain cortex. This could have implications for treating conditions like cystinosis, as cysteamine helped prevent oxidative stress-induced damage caused by cystine dimethyl ester (Kessler et al., 2008).

Cellular and Tissue Effects

- Mitochondrial Integrity and Membrane Potential in Astrocytes : Yuan et al. (2014) investigated the impact of DMSO (a solvent often used with substances like this compound) on astrocytes. They found that DMSO can cause mitochondrial swelling and membrane potential impairment in astrocytes, which are crucial for brain homeostasis. This research highlights the importance of considering potential cytotoxic effects on astrocytes in studies involving hydrophobic agents (Yuan et al., 2014).

Therapeutic Applications

- Treatment of Interstitial Cystitis : Research has shown that DMSO can be effective in treating interstitial cystitis, a painful bladder syndrome. Studies like those by Persky and Stewart (1967) and Ek et al. (1978) illustrate its usefulness in managing symptoms of this condition (Persky & Stewart, 1967); (Ek et al., 1978).

Pharmacological Agent

- Use as a Pharmacological Agent : Madsen et al. (2018) conducted a systematic review on DMSO, emphasizing its role as a pharmacological agent for various medical treatments. This study underlines the importance of understanding DMSO's pharmacological properties when used in conjunction with substances like this compound (Madsen et al., 2018).

Neuroprotective Effects

- Neuroprotective Effects in Neuroinflammation : Research by Linker et al. (2011) explored the effects of dimethyl fumarate, a compound related to this compound, on neuroinflammation. Their findings suggest that dimethyl fumarate can be neuroprotective, particularly in multiple sclerosis treatment, by enhancing cellular resistance to free radicals (Linker et al., 2011).

Safety and Hazards

Mechanism of Action

Target of Action

Dimethyl diacetyl cystinate, also known as (Ac-Cys-OMe)2, is a disulfide-linked L-cysteine compound . The primary targets of this compound are likely to be proteins or enzymes that interact with cysteine residues. Cysteine is the most commonly targeted amino acid in current antibody-drug conjugate (ADC) clinical developments . The nucleophilicity of cysteine distinguishes it from other amino acids, facilitating chemoselective conjugation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely to be those involving cysteine metabolism . Cysteine is metabolically fundamental sulfur compound and important components in various cellular factors . It is involved in the synthesis of proteins, glutathione (an important antioxidant), and other sulfur-containing biomolecules .

Pharmacokinetics

It may undergo metabolism in the liver and excretion through the kidneys, similar to many other small molecule drugs .

Action Environment

The action, efficacy, and stability of this compound are likely to be influenced by various environmental factors. For instance, the pH and redox status of the cellular environment could impact the compound’s ability to form or disrupt disulfide bonds. Additionally, factors such as temperature and the presence of other reactive molecules could influence the compound’s stability and reactivity .

Biochemical Analysis

Biochemical Properties

Dimethyl diacetyl cystinate plays a significant role in biochemical reactions, particularly those involving disulfide bonds. It interacts with enzymes, proteins, and other biomolecules through its disulfide linkage, which can be reduced to free thiol groups. This reduction is crucial for the formation and stabilization of protein structures. The compound is known to interact with enzymes such as cysteine proteases, which cleave peptide bonds at cysteine residues, and thiol-disulfide oxidoreductases, which catalyze the formation and isomerization of disulfide bonds .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate redox states within cells, thereby affecting the activity of redox-sensitive transcription factors and signaling molecules. This modulation can lead to changes in gene expression and cellular responses to oxidative stress. Additionally, the compound’s ability to form disulfide bonds plays a role in maintaining the structural integrity of proteins and enzymes, which is essential for proper cellular function .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules through disulfide bond formation and reduction. The compound can act as a redox buffer, maintaining the balance between oxidized and reduced states of cysteine residues in proteins. This balance is critical for the regulation of enzyme activity, protein folding, and cellular redox homeostasis. This compound can also inhibit or activate enzymes by modifying their thiol groups, thereby influencing their catalytic activity and stability .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under refrigerated conditions but can degrade over time when exposed to higher temperatures or oxidative environments. Long-term studies have shown that this compound can maintain its activity for extended periods when stored properly. Its degradation products may have different effects on cellular function, which should be considered in experimental designs .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound can enhance cellular redox balance and protect against oxidative stress. At high doses, it may exhibit toxic effects, such as disrupting cellular redox homeostasis and inducing oxidative damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired protective effects without causing toxicity .

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to sulfur metabolism. It interacts with enzymes such as cysteine synthase and O-acetylserine (thiol)-lyase, which are involved in the biosynthesis of cysteine from serine. The compound can also influence the levels of metabolites in these pathways, affecting metabolic flux and the overall balance of sulfur-containing compounds within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. It can be taken up by cells via amino acid transporters and distributed to various cellular compartments. The compound’s disulfide linkage allows it to interact with binding proteins that facilitate its localization and accumulation in specific tissues, such as the liver and kidneys .

Subcellular Localization

This compound is localized in various subcellular compartments, including the cytoplasm, endoplasmic reticulum, and mitochondria. Its subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific organelles. The compound’s activity and function can be affected by its localization, as it may interact with different sets of biomolecules in each compartment .

properties

IUPAC Name |

methyl (2R)-2-acetamido-3-[[(2R)-2-acetamido-3-methoxy-3-oxopropyl]disulfanyl]propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20N2O6S2/c1-7(15)13-9(11(17)19-3)5-21-22-6-10(12(18)20-4)14-8(2)16/h9-10H,5-6H2,1-4H3,(H,13,15)(H,14,16)/t9-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTTORBNKJFMGIM-UWVGGRQHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CSSCC(C(=O)OC)NC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CSSC[C@@H](C(=O)OC)NC(=O)C)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20N2O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601021493 | |

| Record name | Dimethyl (2R,2'R)-3,3'-disulfanediylbis(2-acetamidopropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

32381-28-5, 139612-43-4 | |

| Record name | Dimethyl diacetyl cystinate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032381285 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl (2R,2'R)-3,3'-disulfanediylbis(2-acetamidopropanoate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601021493 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DIMETHYL DIACETYL CYSTINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F222I95KYZ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

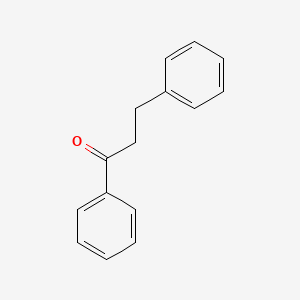

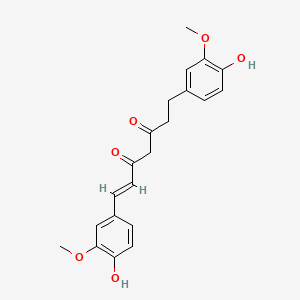

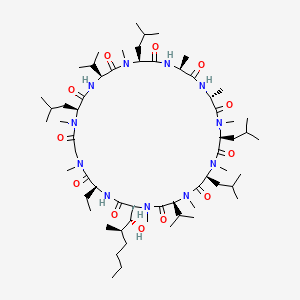

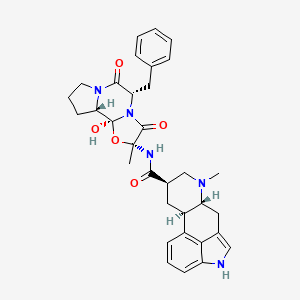

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.